1-(Methylamino)-3-phenylpropan-2-ol hydrochloride
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Overview
Description
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is a derivative of phenylpropanolamine and is characterized by the presence of a methylamino group attached to the phenylpropanol backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, paraformaldehyde, and monomethylamine hydrochloride as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to a temperature range of 60-100°C.
Reduction: The mixture is then reduced under catalytic conditions using a Raney nickel catalyst.
Crystallization: The resulting solution is adjusted to a pH value of 9-14 using liquid alkali, followed by extraction and recrystallization to obtain the final product.
Chemical Reactions Analysis
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions include ketones, secondary amines, and substituted phenylpropanes.
Scientific Research Applications
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha and beta-adrenergic agonist, leading to the release of norepinephrine from sympathetic neurons. This results in vasoconstriction, increased heart rate, and bronchodilation . The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are the adrenergic signaling pathways .
Comparison with Similar Compounds
1-(Methylamino)-3-phenylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(methylamino)-3-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |
InChI Key |
JPEZTNHLFUZVMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
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